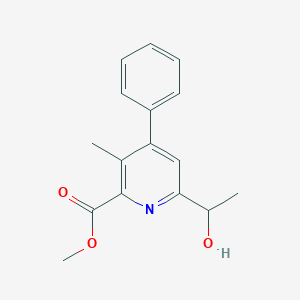

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate

Descripción general

Descripción

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate is a complex organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group, a hydroxyethyl group, a phenyl group, and a picolinate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate typically involves multi-step organic reactions. One common method involves the esterification of picolinic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity of the final product. Industrial production methods may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are substituted aromatic compounds, depending on the specific substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate has garnered attention for its potential therapeutic properties. Notably, it has been investigated for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme implicated in cancer progression and immune response modulation. Inhibiting IDO can enhance T-cell proliferation by increasing tryptophan levels, which is crucial for effective immune responses against tumors .

Cancer Treatment

The compound's structural characteristics allow it to serve as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound can be formulated into pharmaceutical compositions aimed at treating various cancers by modulating the kynurenine pathway .

Analytical Applications

In addition to its medicinal uses, this compound is utilized as an analytical standard in chemical and pharmaceutical research. Its purity and stability make it suitable for calibration in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Quality Control

The compound serves as a reference material for assessing the purity of related compounds in pharmaceutical formulations. This application is vital for ensuring the quality and efficacy of drug products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on IDO Inhibition : A study highlighted the compound's effectiveness in inhibiting IDO, demonstrating a significant increase in tryptophan levels in vitro, which correlated with enhanced immune response markers .

- Analytical Method Development : Another research effort focused on developing HPLC methods utilizing this compound as an internal standard, showcasing its utility in quantifying related metabolites in biological samples .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpyridine

- Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylquinoline

- Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylisoquinoline

Uniqueness

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate is unique due to its specific combination of functional groups and its picolinate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate (CAS Number: 64034-95-3) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinate backbone, which is known for its diverse biological properties. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and energy production.

- Cell Signaling Modulation : It appears to influence key signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Study: Inhibition of Kinase Activity

A study investigating the effects of this compound on PIM kinase activity revealed promising results. PIM kinases are implicated in various cancers, and their inhibition could lead to therapeutic benefits.

Table 2: IC50 Values for Kinase Inhibition

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Control (DMSO) | >10 |

The results indicate that the compound effectively inhibits PIM kinase activity at low concentrations, suggesting its potential as an anticancer agent.

Dosage Effects in Animal Models

In vivo studies have shown that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects on metabolic processes and cellular function.

- High Doses : Induction of cellular stress and apoptosis, highlighting the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic enzymes, influencing metabolic flux and altering levels of key metabolites. This interaction can lead to significant changes in overall metabolic homeostasis.

Transport and Distribution

Research indicates that this compound is transported within cells via specific transporters, which affects its localization and biological activity. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Propiedades

IUPAC Name |

methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-13(12-7-5-4-6-8-12)9-14(11(2)18)17-15(10)16(19)20-3/h4-9,11,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZKQHDIWJCWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)C(C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.